(S)-6-Methylhept-5-ene-1,2-diol
Description
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-6-methylhept-5-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
RRSVNXZHFCGASC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=CCC[C@@H](CO)O)C |
Canonical SMILES |
CC(=CCCC(CO)O)C |
Origin of Product |
United States |
Preparation Methods
Electrochemical Dihydroxylation
This method, described for unactivated alkenes, involves metal-free electrochemical oxidation to generate radical intermediates, followed by hydroxyl attack. For this compound:
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Substrate : 6-Methylhept-5-ene (alkene precursor).
-
Conditions :
-
Electrolyte: Et₄NI, NH₄I, TFA in BuOH/H₂O.
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Current: 50 mA, 50°C, 12 hours.
-
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Mechanism :
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Oxidation of alkene to radical cation → Nucleophilic attack by H₂O → Epoxide intermediate → Ring-opening to diol.
-
-
Stereochemistry : Syn-dihydroxylation dominates due to steric and electronic factors.
Limitation : The absence of chiral auxiliaries may require post-synthetic resolution.
Nickel-Catalyzed Reductive Coupling
This approach, inspired by dienol ether and aldehyde coupling, enables stereocontrolled diol synthesis:
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Reagents :
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Dienol ether (e.g., (Z)-configured silyloxydiene).
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Aldehyde (e.g., 6-methylhept-5-enal).
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Catalyst: Nickel with bulky ligands (e.g., cyclodiphosphazane).
-
-
Conditions :
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BF₃·OEt₂ (10 mol%) for kinetic control.
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Solvent: THF or Et₂O.
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Mechanism :
-
Oxidative cyclization forms a nickelacycle → Ethyl transfer → Reductive elimination yields diol.
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-
Stereochemical Outcome :
Example :
For (E)-dienyl ether, thermodynamic control without BF₃·OEt₂ yields syn-diols.
Baeyer-Villiger Oxidation and Hydrolysis
A two-step process involving ketone oxidation and ester hydrolysis:
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Step 1 : Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal (citral) with SeO₂ and H₂O₂.
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Step 2 : Hydrolysis of 2,6-dimethylhepta-1,5-dien-1-yl formate to melonal (2,6-dimethylhept-5-enal).
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Modification for Diol :
-
Reduce the aldehyde to a primary alcohol.
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Oxidize a secondary alcohol to a ketone, followed by stereoselective dihydroxylation.
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Grignard Addition to Ketones
A straightforward method for secondary alcohol formation:
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Substrate : 6-Methylhept-5-en-2-one.
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Reagent : Methylmagnesium chloride.
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Conditions :
-
Solvent: Et₂O, RT, 3 hours.
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Workup: Aqueous NH₄Cl.
-
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Product : 2,6-Dimethylhept-5-en-2-ol (secondary alcohol).
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Limitation : Requires subsequent functionalization to 1,2-diol.
Comparative Analysis of Methods
Table 2: Method Efficiency and Selectivity
| Method | Advantages | Disadvantages |
|---|---|---|
| Electrochemical Dihydroxylation | Metal-free, scalable | Limited stereochemical control |
| Nickel-Catalyzed Coupling | High stereochemical fidelity | Complex catalyst preparation |
| Baeyer-Villiger Oxidation | Established for aldehyde intermediates | Multi-step, moderate yields |
| Grignard Addition | High yield, simple conditions | Generates secondary alcohol only |
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).
Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.
Scientific Research Applications
Chemical Synthesis
(S)-6-Methylhept-5-ene-1,2-diol serves as a valuable intermediate in organic synthesis. It is used in the production of fine chemicals, including pharmaceuticals and aroma compounds. The compound's structural properties facilitate its use in various chemical reactions, notably in the synthesis of complex organic molecules.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Fine Chemicals | Used as an intermediate for synthesizing vitamins and active pharmaceutical ingredients. |
| Aroma Compounds | Employed in the production of flavoring agents and fragrances for food and cosmetics. |
Pharmaceutical Applications
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibacterial agents.
Case Study: Antimicrobial Evaluation
A total synthesis of derivatives from this compound was conducted using a Reformatsky reaction. The synthesized derivatives showed significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential for pharmaceutical development .
Cosmetic Applications
In cosmetics, this compound is utilized for its functional properties in formulations. It may serve as a stabilizer or active ingredient due to its skin compatibility and potential benefits.
Regulatory Compliance
Cosmetic products containing this compound must adhere to safety regulations as outlined by the European Union Directive on cosmetic products. Comprehensive safety assessments are conducted to ensure consumer safety .
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for its application across various industries. Studies indicate low toxicity levels upon acute exposure through oral administration, dermal contact, and inhalation. The oral LD50 for rats was determined to be 3,570 mg/kg body weight .
Table 2: Toxicity Data
| Exposure Route | LD50 (mg/kg) | Remarks |
|---|---|---|
| Oral | 3,570 | Low toxicity observed |
| Dermal | >5,000 | Minimal risk upon skin contact |
| Inhalation | >13.96 mg/l | Low risk with proper handling |
Environmental Considerations
This compound has been identified as a by-product in certain environmental contexts, such as ozone disinfection processes and wastewater treatment. Its presence raises questions regarding environmental impact and necessitates monitoring during industrial applications .
Mechanism of Action
The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Research Findings and Gaps
- Stereochemical Impact: While (S)- and (R)-enantiomers of 6-methylhept-5-ene-1,2-diol share physical properties, their interaction with chiral environments (e.g., enzymes) may differ significantly. No enantiomer-specific data is available in the provided evidence.
- Data Limitations : Key properties (e.g., melting/boiling points) for this compound are unreported, necessitating experimental validation.
- Synthetic Pathways : Asymmetric dihydroxylation of 5-heptene precursors could yield the (S)-enantiomer, whereas aromatic diols are synthesized via pinacol coupling.
Biological Activity
(S)-6-Methylhept-5-ene-1,2-diol is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including toxicity profiles, antimicrobial properties, and potential therapeutic applications based on available research.
- IUPAC Name : this compound
- Molecular Formula : C8H16O2
- Molecular Weight : 144.21 g/mol
Toxicity Profile
The toxicity of this compound has been evaluated in various studies. Key findings include:
These results indicate that the compound has low acute toxicity, with no significant skin sensitization potential observed in human trials.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluating the essential oils containing this compound demonstrated significant antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.055 mg/mL |
| Vibrio spp. | 0.055 mg/mL |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The IC50 value was determined to be mg/mL, indicating a strong ability to scavenge free radicals . This property is particularly relevant for therapeutic applications aimed at oxidative stress-related conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity in Mammalian Cells :
- Anti-inflammatory Potential :
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Therapeutic Applications :
- The compound's ability to modulate cellular processes involved in inflammation and oxidative stress positions it as a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.
Q & A
Q. How can researchers optimize enantioselective synthesis protocols for this compound to improve scalability?
- Methodological Answer : Employ design of experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to maximize yield and e.e. Validate robustness via interlaboratory reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
